(S,S)-(-)-1,2-Di(1-naphthyl)-1,2-ethanediol
Overview
Description
“(S,S)-(-)-1,2-Di(1-naphthyl)-1,2-ethanediol” is a chiral compound, likely used in the field of organic chemistry. Chiral compounds are molecules that cannot be superimposed on their mirror images .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” would likely involve two naphthyl groups attached to an ethanediol backbone .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. For example, its solubility, melting point, and boiling point would be determined by the types of intermolecular forces present .
Scientific Research Applications
Enantioselective Hydrogenation
1-Naphthyl-1,2-ethanediol (NED) has been shown to be a useful modifier in the hydrogenation of certain compounds, demonstrating its first effective application as a chiral nonamine-type modifier of platinum for the enantioselective hydrogenation of activated ketones. This enantio-differentiation is attributed to substrate-modifier interactions involving hydrogen bonding (Marinas, Mallát, & Baiker, 2004).
Organocatalytic Oxidation
In organocatalytic applications, 1,2-di(1-naphthyl)-1,2-ethanediamine (NEDA) efficiently catalyzes the oxidation of alcohols, with notable efficiency in oxidizing secondary benzyl alcohols. In cases with enantiopure (R,R)-NEDA, oxidative kinetic resolution can be achieved, underlining its significance in the field of organocatalysis (Al-Hunaiti et al., 2014).
Thermolysis Studies
1,2-Di(1-naphthyl)ethane (DNE) has been studied under conditions of pressurized hydrogen or nitrogen to examine the effects of molecular hydrogen and hydrogen donor additives on its thermolysis. These studies contribute to understanding the fundamental chemical processes involving DNE (Zong & Wei, 1994).
Radiolysis Research
Pulse radiolysis of 1,2-di(α-naphthyl)ethane (1,2-DNE) in specific solvents like methanol and tetrahydrofuran has been performed. This research provides insights into the absorption spectra and kinetics of 1,2-DNE− in these solvents, contributing to a deeper understanding of its chemical behavior under radiolysis conditions (Getoff, Solar, & Haenel, 1985).
Chiral Synthesis
(S)-1,1′-Binaphthyl-2,2′-diol and similar chiral diol derivatives have been synthesized and their optical yields analyzed. This work contributes to the understanding of axial chirality and its induction in chemical compounds, highlighting the potential of chiral diols in the synthesis of atropisomeric compounds (Miyano et al., 1984).
Photochemical Applications
Studies on the photochemistry of certain naphthylacetic anhydrides and naphthyl-substituted propanones, including compounds related to 1,2-di(1-naphthyl)ethane, have been conducted. These studies shed light on the photoreactivity and luminescence of these compounds, contributing to our understanding of their photochemical behavior and potential applications (Roof, van Woerden, & Cerfontain, 1979).
Synthesis of Picene
A novel method for the synthesis of picene has been developed using 1,2-di(1-naphthyl)ethane. This photochemical cyclization process represents a new pathway for creating complex hydrocarbon structures, potentially useful in material science and organic synthesis (Okamoto et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1S,2S)-1,2-dinaphthalen-1-ylethane-1,2-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21-24H/t21-,22-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRCSHSTIWDUPJ-VXKWHMMOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(C3=CC=CC4=CC=CC=C43)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@@H]([C@H](C3=CC=CC4=CC=CC=C43)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440520 | |
Record name | (S,S)-(-)-1,2-Di(1-naphthyl)-1,2-ethanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229184-99-0 | |
Record name | (S,S)-(-)-1,2-Di(1-naphthyl)-1,2-ethanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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